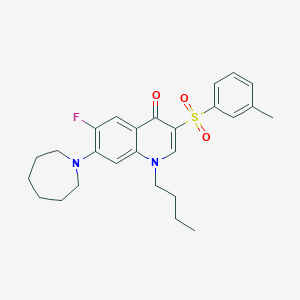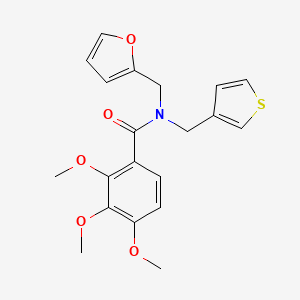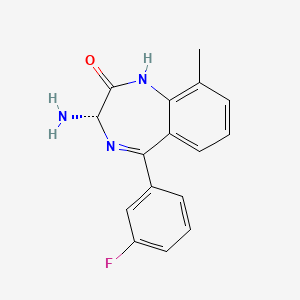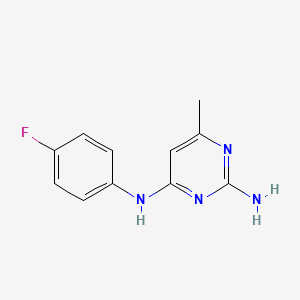
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O3S and its molecular weight is 470.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PKB Inhibition and Molecular Modeling
7-(Azepan-1-yl)-1-butyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one, as part of azepane derivatives, has been evaluated for its potential in inhibiting protein kinase B (PKB-alpha). These compounds, derived from (-)-balanol, have been studied for their plasma stability and in vitro inhibitory activity against PKB-alpha and protein kinase A (PKA). Molecular modeling, based on the crystal structure of PKA, helped in understanding their binding interactions and designing plasma-stable and highly active compounds (Breitenlechner et al., 2004).
Antibacterial Activity and Synthetic Approaches
Novel quinolone compounds, including derivatives of 7-(azepan-1-yl)-1-butyl-6-fluoro-quinolin-4(1H)-one, have been synthesized and screened for antibacterial efficacy. These compounds displayed varying degrees of activity against different bacterial strains, with some showing notable antibacterial properties. This research offers insight into the synthetic pathways for these compounds and their potential in managing bacterial resistance strains (Desai et al., 2021).
Cytotoxicity Evaluation for Cancer Treatment
Derivatives of 7-(azepan-1-yl)-1-butyl-6-fluoro-quinolin-4(1H)-one have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines. This research highlights the potential of these compounds as a prototype for developing new classes of anticancer agents (Zhang et al., 2007).
Structural Isolation and Identification
The compound (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a regioisomer of besifloxacin and structurally related to the compound , has been isolated and identified. Its chemical structure was established using various spectroscopic methods, highlighting the importance of structural analysis in developing new medicinal compounds (Xia et al., 2013).
Properties
IUPAC Name |
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-3-4-12-29-18-25(33(31,32)20-11-9-10-19(2)15-20)26(30)21-16-22(27)24(17-23(21)29)28-13-7-5-6-8-14-28/h9-11,15-18H,3-8,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMSUKNJKHCTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362160.png)

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2362163.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide](/img/structure/B2362165.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2362167.png)
![N-(4-chlorobenzyl)-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2362168.png)


![9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B2362175.png)


![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362179.png)

